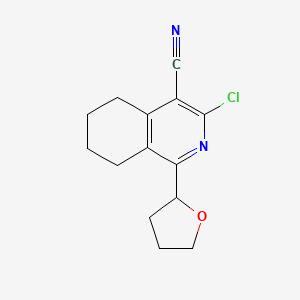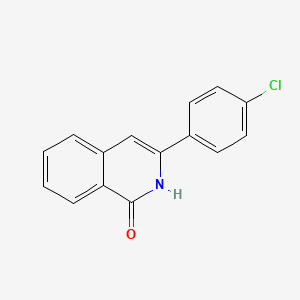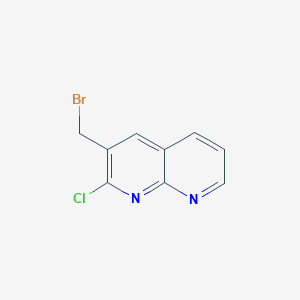
3-(Bromomethyl)-2-chloro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-chloro-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the second position on the naphthyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-1,8-naphthyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination selectively occurs at the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted naphthyridines with various functional groups.
Oxidation: Products include naphthyridine aldehydes and carboxylic acids.
Reduction: Products include 2-chloro-1,8-naphthyridine derivatives with a methyl group.
科学研究应用
3-(Bromomethyl)-2-chloro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-1,8-naphthyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-Methyl-2-chloro-1,8-naphthyridine: Similar structure but without the bromine atom, leading to different chemical behavior.
3-(Bromomethyl)-1,8-naphthyridine:
Uniqueness
3-(Bromomethyl)-2-chloro-1,8-naphthyridine is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activities.
属性
CAS 编号 |
1126424-63-2 |
|---|---|
分子式 |
C9H6BrClN2 |
分子量 |
257.51 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C9H6BrClN2/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,5H2 |
InChI 键 |
UZFRMQVCYQOAPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
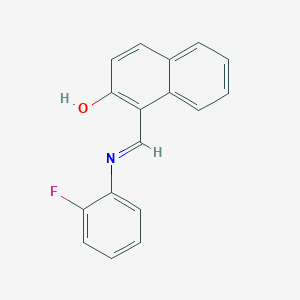
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
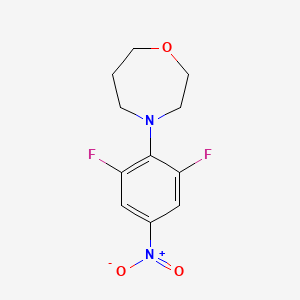
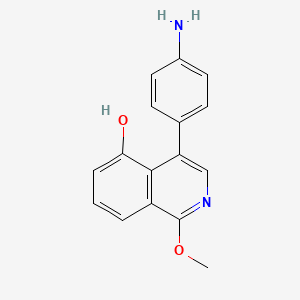
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
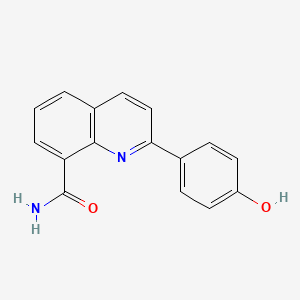
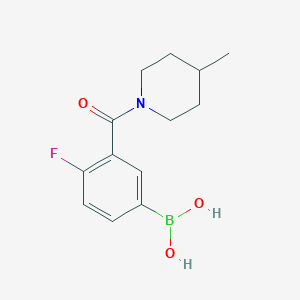



![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
